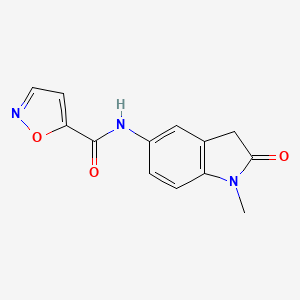

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide

Description

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole-5-carboxamide scaffold linked to a 1-methyl-2-oxoindolin-5-yl moiety.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-16-10-3-2-9(6-8(10)7-12(16)17)15-13(18)11-4-5-14-19-11/h2-6H,7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINCSXUOEKXYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Coupling of the Indolinone and Isoxazole Units: The final step involves coupling the indolinone and isoxazole units through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered biological properties.

Scientific Research Applications

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Pharmacology: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, the compound may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Substituent Variations on the Indolinone Ring

The indolinone moiety in the target compound is modified at the 1-position with a methyl group. Analogs with alternative substitutions exhibit distinct properties:

- Benzyl-substituted indolinones (e.g., OCA 10a-l ): These compounds, featuring a 2,4-difluorobenzyl group, show enhanced steric bulk and electronic effects, which may improve target binding in viral polymerase inhibition.

Isoxazole Ring Modifications

The isoxazole-5-carboxamide core is a common scaffold in the evidence, with substitutions influencing activity:

- 3-(Trifluoromethylphenyl) derivatives (e.g., Compound Se ): Trifluoromethyl groups improve metabolic stability and hydrophobic interactions, as seen in fungicidal agents.

- 5-Methylisoxazole-4-carboxamide (): Methyl substitution at the 5-position alters steric hindrance, which may reduce off-target effects compared to unsubstituted isoxazoles.

Amide Group Variations

The carboxamide linker’s substituents significantly impact solubility and target engagement:

- Glucopyranosyl-substituted analogs (e.g., Compounds 15, 16, 20 ): The hydrophilic sugar moiety enhances aqueous solubility but may limit blood-brain barrier penetration.

- Aryl and heteroaryl amides (e.g., N-(pyridin-4-yl) derivatives ): Pyridine or furan substituents introduce hydrogen-bonding or π-π stacking capabilities, critical for binding to kinases or proteases.

Comparative Data Table

*Calculated from molecular formula C14H11N3O4 .

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article explores various studies that detail its biological activity, mechanisms of action, and therapeutic potential.

The compound's chemical structure contributes to its biological activity. It features an isoxazole ring, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 180.17 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(=O)N1C(=C(C2=C1C(=C(C=N2)N)C(=O)O)C)N)C |

Anticancer Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit promising anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of isoxazole derivatives against human cancer cell lines, the compound demonstrated significant cytotoxicity:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A375 | 3.6 | Induction of apoptosis through mitochondrial pathway |

| MCF-7 | 0.2 | Cell cycle arrest at G2/M phase |

| HCT116 | 4.04 | Inhibition of proliferation |

These findings suggest that the compound's mechanism may involve disrupting normal cellular processes, leading to increased cancer cell death.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Isoxazole derivatives have shown effectiveness against several viral infections by inhibiting viral replication.

Research Findings on Antiviral Activity

A recent study highlighted the antiviral effects of this compound against hepatitis C virus (HCV):

| Virus | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| Hepatitis C Virus | 1.96 | >10 |

The compound was found to inhibit viral replication effectively while maintaining low toxicity to host cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer cell proliferation and viral replication.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle progression, particularly at the G2/M phase, which is crucial for cancer therapy.

Q & A

Q. How to validate mechanistic hypotheses for enzyme inhibition using this compound?

- Methodological Answer :

- Kinetic assays : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations.

- Covalent binding studies : Use mass spectrometry to detect adduct formation (e.g., ’s sulfonimidoyl derivatives as covalent inhibitors) .

- Mutagenesis : Engineer enzyme active-site residues (e.g., cysteine to serine) to confirm binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.